Vaccenic acid sodium salt

説明

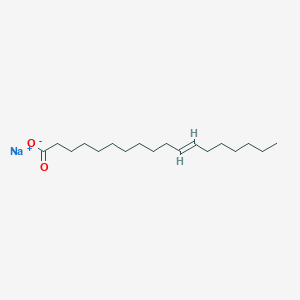

Vaccenic acid is a naturally occurring trans fatty acid and an omega-7 fatty acid . It is the predominant kind of trans-fatty acid found in human milk, in the fat of ruminants, and in dairy products such as milk, butter, and yogurt .

Synthesis Analysis

Vaccenic acid (VA) and elaidic acid (EA) are major constituents of Trans fatty acids (TFAs). While VA has been associated with beneficial effects on health and anti-cancer properties, EA is found in hardened vegetable oils and is linked to an increased risk of cardiovascular diseases . A study aimed to develop a novel method for the quantitative measurement of VA and EA, aiming to accurately analyze individual TFA and apply it for the assessment of products containing TFAs .Molecular Structure Analysis

The molecular structure of Vaccenic acid is represented by the chemical formula C18H34O2 . Its IUPAC name is (11E)-11-octadecenoic acid, and its lipid shorthand name is 18:1 trans-11 .Chemical Reactions Analysis

Vaccenic acid is a complex food colloid consisting of an unfrozen serum phase, ice crystals, fat globules, and air bubbles . It is intricately related to human physiological processes since they provide energy, biosynthesize building blocks, and act as mediatory substances .Physical And Chemical Properties Analysis

Vaccenic acid is a ruminant-derived trans-fat and precursor of conjugated linoleic acid (CLA). The presence of VA in industrial trans fats has raised the question of whether VA produces the same adverse health effects as industrially produced trans fats .科学的研究の応用

Bioconversion in Humans

Vaccenic acid (VA) plays a significant role in human nutrition, primarily as a precursor to rumenic acid (RA), an isomer of conjugated linoleic acid. Turpeinen et al. (2002) conducted a study revealing the conversion of VA to RA in humans, emphasizing its significance in dietary intakes for predicting RA status (Turpeinen et al., 2002).

Anticancer Properties

Research by Banni et al. (2001) demonstrated that dietary intake of VA in rats significantly increased tissue levels of CLA and suppressed the development of premalignant lesions in the mammary gland. This suggests that VA could be an effective agent in cancer prevention (Banni et al., 2001).

Metabolic and Inflammatory Effects

Wang et al. (2008) found that dietary supplementation of VA induced hypolipidemic effects in obese and insulin-resistant rats. This study highlights VA's potential in managing dyslipidemia and metabolic syndromes (Wang et al., 2008). Additionally, Blewett et al. (2009) discovered that VA favorably alters immune function, potentially providing therapeutic benefits in obesity-related inflammation (Blewett et al., 2009).

Effect on Lipid Homeostasis

VA has been found to reduce hepatic lipogenesis and chylomicron secretion, contributing to improved dyslipidemia management. This was observed in a study by Wang et al. (2009), which examined the chronic effects of VA supplementation in obese rats (Wang et al., 2009).

Insulin Secretion and Diabetes

A study by Xiaofeng Wang et al. (2016) suggested that VA may enhance insulin secretion and islet growth in type 2 diabetes, indicating its potential use in diabetes management (Xiaofeng Wang et al., 2016).

将来の方向性

特性

IUPAC Name |

sodium;(E)-octadec-11-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-8H,2-6,9-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZQDAISLCDHHU-USRGLUTNSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vaccenic acid sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)

![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)

![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)

![3-{[(4-Fluorophenyl)methyl]amino}benzamide](/img/structure/B3076906.png)